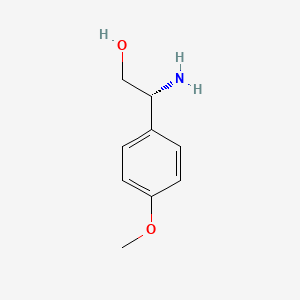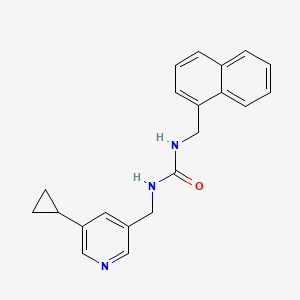
2,2-Bis(aminometil)-1,3-propanediamina tetraclorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride is a versatile chemical compound with the molecular formula C5H20Cl4N4 and a molecular weight of 278.05 g/mol . It is commonly used in various scientific research fields due to its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary targets of 2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride are sodium ions and anions . The compound has been designed and prepared as a heteroditopic ion-pair receptor . The cation binding is provided by a sodium selective N-acyl aza-18-crown-6 subunit .
Mode of Action
The compound interacts with its targets through a unique mechanism. It uses urea and squaramide groups to support sodium cation complexation through metal carbonyl oxygen lone pair interactions .
Biochemical Pathways
The compound’s ability to bind sodium salts of chloride, bromide, and nitrate suggests it may influence pathways involving these ions .
Result of Action
The molecular and cellular effects of 2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride’s action primarily involve the binding of sodium salts. For example, chloride binding to the compound enhances the strength of sodium complexation by up to 23 times . Conversely, sodium binding enhances chloride recognition by a factor of three .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride typically involves the reaction of 2,2-Bis(aminomethyl)-1,3-propanediamine with hydrochloric acid. The reaction conditions usually include a controlled temperature environment to ensure the formation of the tetrahydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific conditions to yield high purity 2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized compounds, and substituted products, which are useful in further chemical synthesis and applications .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(aminomethyl)-propionic acid: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
2,2′-Bis(aminomethyl)-1,1′-binaphthyl: Another similar compound with unique chiral properties, used in asymmetric synthesis and catalysis.
Uniqueness
2,2-Bis(aminomethyl)-1,3-propanediamine tetrahydrochloride is unique due to its tetrahydrochloride form, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly valuable in research and industrial applications where high reactivity and solubility are required .
Propiedades
Número CAS |
14302-75-1 |
|---|---|
Fórmula molecular |
C5H17ClN4 |
Peso molecular |
168.67 g/mol |
Nombre IUPAC |
2,2-bis(aminomethyl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C5H16N4.ClH/c6-1-5(2-7,3-8)4-9;/h1-4,6-9H2;1H |
Clave InChI |
RVQNQBGLLWLMCL-UHFFFAOYSA-N |
SMILES |
C(C(CN)(CN)CN)N.Cl.Cl.Cl.Cl |
SMILES canónico |
C(C(CN)(CN)CN)N.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2358528.png)
![N-(3-(1H-imidazol-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2358529.png)




![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)
![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2358545.png)

![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)
![5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2358549.png)
![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)
